Ethyl 2-chloro-4-(trifluoromethyl)nicotinate

カタログ番号 B567868

CAS番号:

1221792-56-8

分子量: 253.605

InChIキー: JBVUGDFXWDYZHP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

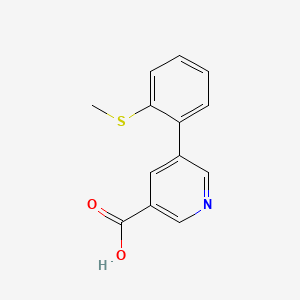

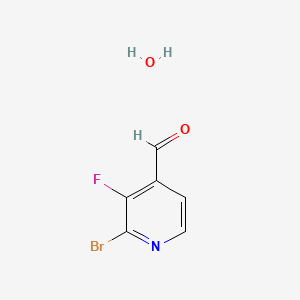

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a chemical compound with the empirical formula C9H7ClF3NO2 . It is a solid substance and its molecular weight is 253.61 .

Molecular Structure Analysis

The SMILES string of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is ClC(C(C(OCC)=O)=C1)=NC=C1C(F)(F)F . This notation provides a way to represent the structure of the chemical compound using ASCII strings.Physical And Chemical Properties Analysis

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a solid substance . Its molecular weight is 253.61 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the current resources.科学的研究の応用

1. Agrochemical and Pharmaceutical Industries

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a key structural motif in active agrochemical and pharmaceutical ingredients. Its derivatives, trifluoromethylpyridines (TFMP), are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives involve a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

2. Bioremediation

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate is a component of the herbicide Fluoroglycofen Ethyl, which has been widely used to protect crops such as wheat, barley, rice, peanuts, and soybeans . A strain of Mycobacterium phocaicum, MBWY-1, was found to degrade Fluoroglycofen Ethyl .

- Methods of Application: The strain MBWY-1 was able to utilize Fluoroglycofen Ethyl as its sole source of carbon for growth and could degrade 100 mg l −1 of Fluoroglycofen Ethyl to a non-detectable level within 72 h .

- Results or Outcomes: The inoculation of strain MBWY-1 into soil treated with Fluoroglycofen Ethyl resulted in a higher Fluoroglycofen Ethyl degradation rate than in uninoculated soil regardless of whether the soil was sterilized or nonsterilized .

3. Synthesis of Trifluoromethylpyridines

- Application Summary: Trifluoromethylpyridines (TFMP), derivatives of Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, are used in the synthesis of various organic compounds. These compounds have found applications in agrochemicals, pharmaceuticals, and functional materials .

- Methods of Application: The synthesis of TFMP and its derivatives involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

4. FDA-Approved Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3) group-containing drugs, which include Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, have been approved by the US Food and Drug Administration (FDA) over the past 20 years .

- Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into the drug molecules .

- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

5. Synthesis of Fluorinated Organic Chemicals

- Application Summary: Ethyl 2-chloro-4-(trifluoromethyl)nicotinate and its derivatives, trifluoromethylpyridines (TFMP), are used in the development of fluorinated organic chemicals. These compounds have found applications in agrochemicals, pharmaceuticals, and functional materials .

- Methods of Application: The synthesis of TFMP and its derivatives involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

6. FDA-Approved Drugs

- Application Summary: Trifluoromethyl (TFM, -CF3) group-containing drugs, which include Ethyl 2-chloro-4-(trifluoromethyl)nicotinate, have been approved by the US Food and Drug Administration (FDA) over the past 20 years .

- Methods of Application: The synthesis of these drugs involves the incorporation of the TFM group into the drug molecules .

- Results or Outcomes: The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-5(9(11,12)13)3-4-14-7(6)10/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVUGDFXWDYZHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678885 |

Source

|

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-4-(trifluoromethyl)nicotinate | |

CAS RN |

1221792-56-8 |

Source

|

| Record name | Ethyl 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

6-Ethyl-o-toluidine-D13

1219794-93-0

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

1241752-50-0

2-Bromo-3-fluoroisonicotinaldehyde hydrate

1227572-94-2

5-Bromo-2-(piperidin-2-yl)pyridine

1270356-25-6

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)